

2-Chloro-4-nitroanisole physical characteristics

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Compound of Interest

Compound Name:	2-Chloro-4-methoxy-1-nitrobenzene
Cat. No.:	B183063

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitroanisole (CAS No. 4920-79-0) is a substituted aromatic compound of significant interest in synthetic organic chemistry.^[1] It serves as a versatile intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.^[2] The presence of three distinct functional groups—a chloro group, a nitro group, and a methoxy group—on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules.^{[2][3]} This guide provides a comprehensive overview of its core physical characteristics, spectroscopic profile, synthesis, and safety protocols, intended to support laboratory research and development activities.

Molecular and Physicochemical Properties

The fundamental identity and physical state of 2-Chloro-4-nitroanisole are defined by its molecular structure and resulting properties. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the methoxy group, dictates its chemical behavior and physical attributes.^[3]

Caption: Chemical structure of 2-Chloro-4-nitroanisole.

A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Citations
CAS Number	4920-79-0	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ CINO ₃	[1] [2] [3] [4]
Molecular Weight	187.58 g/mol	[1] [2] [3] [4]
IUPAC Name	2-chloro-1-methoxy-4-nitrobenzene	[3] [6] [7]
Synonyms	3-Chloro-4-methoxynitrobenzene, o-chloro-p-nitroanisole	[3] [5] [8]
Appearance	White to yellow or light green crystalline powder/solid	[1] [8] [9]
Melting Point	94 - 99 °C	[2] [4] [8] [10]
Boiling Point	286.6 °C at 760 mmHg	[2] [4] [5] [11]
Density (Predicted)	1.366 g/cm ³	[4] [5] [9] [11]
Solubility	Slightly soluble in water; soluble in organic solvents like ether and ethanol.	[1] [3]
Flash Point	127.1 °C	[4] [11]
LogP	2.48	[1]
Vapor Pressure	0.00451 mmHg at 25°C	[4]
Refractive Index	1.559	[4] [11]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of molecular structure and purity assessment.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule. The spectrum for 2-Chloro-4-nitroanisole, typically run in deuterated chloroform (CDCl_3), shows characteristic signals for the aromatic and methoxy protons.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.282	d	H-3
8.172	dd	H-5
7.017	d	H-6
4.027	s	$-\text{OCH}_3$

Source: BenchChem Technical Support Team[\[1\]](#)

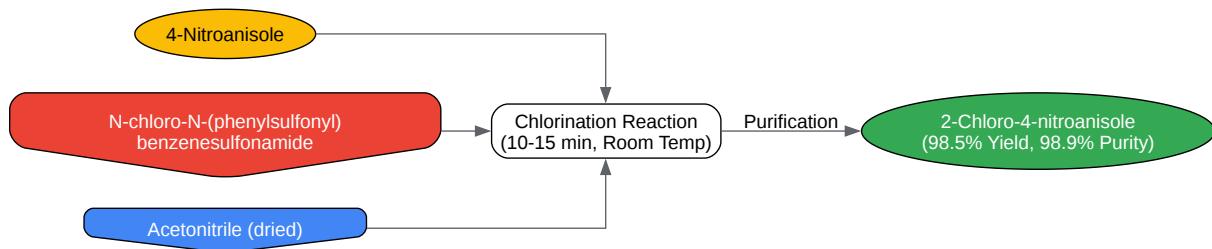
Mass Spectrometry (MS)

Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The NIST WebBook provides reference mass spectrum data for 2-Chloro-4-nitroanisole.[\[6\]](#) The molecular ion peak confirms the molecular weight of the compound.

Synthesis and Purification

2-Chloro-4-nitroanisole can be synthesized through several routes, most commonly involving the nitration of a chloroanisole precursor or the chlorination of a nitroanisole precursor.[\[1\]](#)[\[3\]](#) The choice of pathway often depends on the availability of starting materials and desired purity.

A highly efficient and modern method involves the direct chlorination of 4-nitroanisole.[\[3\]](#)



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Caption: High-yield synthesis of 2-Chloro-4-nitroanisole.

Experimental Protocol: Chlorination of 4-Nitroanisole

This protocol is based on a method noted for its high efficiency and mild reaction conditions.[\[3\]](#)

- Preparation: In a clean, dry reaction vessel, dissolve 1 equivalent of 4-nitroanisole in specially dried acetonitrile.
- Reagent Addition: Add a stoichiometric amount (1 equivalent) of the chlorinating agent, N-chloro-N-(phenylsulfonyl)benzenesulfonamide, to the solution.
- Reaction: Stir the mixture at ambient room temperature. The reaction proceeds rapidly.
- Monitoring: Monitor the reaction's progress using gas chromatography (GC). Complete conversion is typically observed within 10-15 minutes.[\[3\]](#)
- Workup and Purification: Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and solvent removal, followed by purification, typically via recrystallization, to yield the final product.

Reactivity and Stability

The chemical reactivity of 2-Chloro-4-nitroanisole is dominated by its functional groups.

- Nucleophilic Aromatic Substitution: The potent electron-withdrawing effects of the nitro and chloro groups activate the aromatic ring, making it susceptible to nucleophilic attack.[2][3] This allows the chlorine atom to be displaced by various nucleophiles, such as amines or thiols, a key reaction for building more complex pharmaceutical or dye precursors.[3] The reaction proceeds through a stabilized Meisenheimer complex intermediate.[3]
- Reduction of Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C).[3] This transformation is crucial for synthesizing aniline derivatives.
- Biochemical Reactivity: In specific microbial systems, 2-Chloro-4-nitroanisole can act as a substrate for enzymes that facilitate the removal of the nitro group, highlighting its potential for bioremediation applications.[3]
- Storage and Stability: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][9][12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[13]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

- Hazards Identification: 2-Chloro-4-nitroanisole is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[12][13][14] Work in a well-ventilated area or under a chemical fume hood.[12][14]
- Handling Procedures: Avoid contact with skin, eyes, and clothing.[10][14] Do not breathe dust.[13][14] Wash hands and any exposed skin thoroughly after handling.[8][14] Do not eat, drink, or smoke in the laboratory area.[12]
- First Aid Measures:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[8]

- If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice. [\[10\]](#)[\[14\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, get medical attention. [\[10\]](#)[\[14\]](#)
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [\[14\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [\[8\]](#)[\[14\]](#)

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